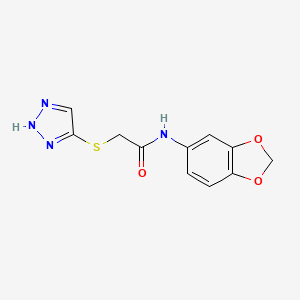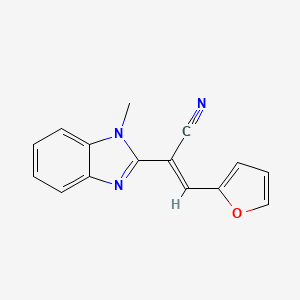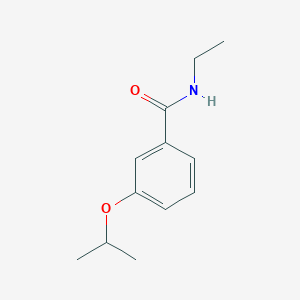
N-(3,5-dichlorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It was first introduced in the market in 1973 and has been used extensively for the treatment of pain, inflammation, and fever. Diclofenac is one of the most commonly prescribed NSAIDs worldwide and has been the subject of extensive scientific research.
作用機序
Diclofenac works by inhibiting the activity of both COX-1 and COX-2 enzymes. COX-1 is involved in the production of prostaglandins that are involved in the maintenance of normal physiological functions. COX-2, on the other hand, is induced during the inflammatory response and is responsible for the production of prostaglandins that cause pain, inflammation, and fever. By inhibiting the activity of COX-1 and COX-2, Diclofenac reduces the production of prostaglandins and thereby reduces pain, inflammation, and fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce the production of leukotrienes, which are involved in the inflammatory response. Diclofenac has been shown to have analgesic effects, which are thought to be due to its ability to reduce the production of prostaglandins. It has also been shown to have anti-inflammatory effects, which are thought to be due to its ability to reduce the production of prostaglandins and leukotrienes.
実験室実験の利点と制限
Diclofenac has a number of advantages and limitations for lab experiments. One advantage is that it is widely available and relatively inexpensive. Another advantage is that it has been extensively studied and its pharmacological properties are well understood. One limitation is that it can have side effects, particularly when used at high doses or for prolonged periods of time. Another limitation is that its effects can be variable depending on the experimental conditions and the animal model used.
将来の方向性
There are a number of future directions for research on Diclofenac. One area of research is the development of new formulations that can improve its effectiveness and reduce its side effects. Another area of research is the development of new drugs that can target specific COX enzymes and reduce the risk of side effects. Finally, there is a need for further research on the long-term effects of Diclofenac use and its potential impact on human health.
合成法
Diclofenac can be synthesized through a multi-step process starting from 3,5-dichloroaniline. The first step involves the nitration of 3,5-dichloroaniline to form 3,5-dichloro-4-nitroaniline. This is followed by reduction of the nitro group to form 3,5-dichloro-4-aminoaniline. The amino group is then protected by acetylation to form N-acetyl-3,5-dichloro-4-aminoaniline. This compound is then reacted with ethyl chloroformate to form N-acetyl-3,5-dichloro-4-(ethoxycarbonyl)aminoaniline. The final step involves the reaction of this compound with pyrazole-4-sulfonamide to form Diclofenac.
科学的研究の応用
Diclofenac has been extensively studied for its pharmacological properties. It has been shown to have analgesic, anti-inflammatory, and antipyretic effects. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting the production of prostaglandins, Diclofenac reduces pain, inflammation, and fever.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-1-ethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2S/c1-2-16-7-11(6-14-16)19(17,18)15-10-4-8(12)3-9(13)5-10/h3-7,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBZZZGVUVGEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide](/img/structure/B5318522.png)

![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5318540.png)
![{5-[4-(1-allyl-3-methyl-1H-pyrazol-4-yl)-6-amino-5-cyanopyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5318543.png)

![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5318560.png)
![4-ethyl-2-[(3-ethyl-5-isoxazolyl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5318561.png)
![allyl 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5318568.png)

![4-(4-butoxy-3-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318572.png)
![2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5318578.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5318582.png)
![1-(3-isoxazolylcarbonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5318604.png)
![2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpropanamide](/img/structure/B5318611.png)